3,4,5-Trifluoroanisol

Descripción general

Descripción

3,4,5-Trifluoroanisole is a chemical compound . It is used for proteomics research .

Molecular Structure Analysis

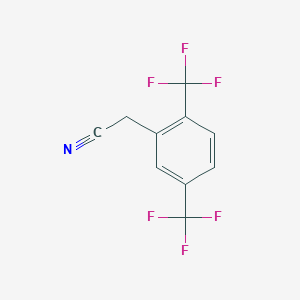

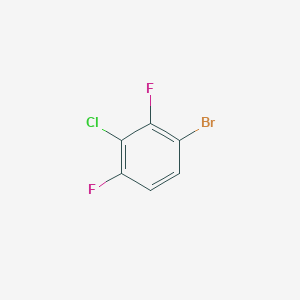

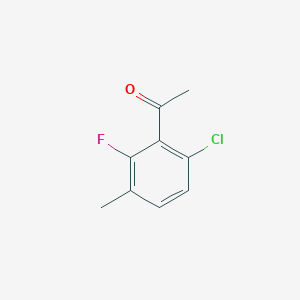

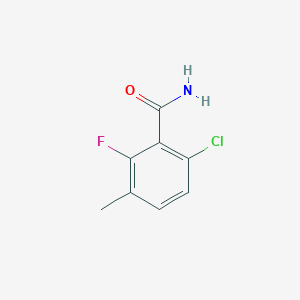

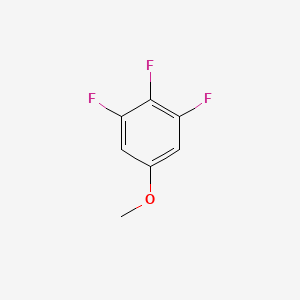

The molecular formula of 3,4,5-Trifluoroanisole is C7H5F3O . Its molecular weight is 162.11 .Physical and Chemical Properties Analysis

3,4,5-Trifluoroanisole is a liquid at ambient temperature . It has a melting point of 52°C . The flash point is 39/1mm .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

3,4,5-Trifluoroanisol: se utiliza en la investigación farmacéutica debido a su grupo trifluorometilo, que puede alterar significativamente la actividad biológica de un compuesto . La presencia de átomos de flúor puede aumentar la lipofilia y la estabilidad metabólica de los productos farmacéuticos, lo que convierte al this compound en un intermedio valioso en el diseño y la síntesis de fármacos.

Ciencia de los Materiales

En la ciencia de los materiales, This compound se explora por su potencial en la creación de materiales avanzados. Su estructura química única podría contribuir al desarrollo de nuevos polímeros con mayor estabilidad térmica y resistencia química .

Síntesis Química

Este compuesto sirve como un bloque de construcción en la síntesis química, particularmente en la creación de moléculas orgánicas complejas. Su grupo éter trifluorometilo es una parte fundamental en varias rutas sintéticas, ofreciendo vías hacia nuevos compuestos orgánicos con posibles aplicaciones en múltiples industrias .

Química Analítica

This compound: se utiliza como un estándar en química analítica para calibrar instrumentos y validar métodos. Sus propiedades químicas distintivas permiten mediciones precisas y control de calidad en los procedimientos analíticos .

Investigación en Ciencias de la Vida

En la investigación en ciencias de la vida, This compound se investiga por su papel en los sistemas biológicos. Los investigadores estudian su interacción con las moléculas biológicas para comprender el impacto de los compuestos fluorados en los procesos de la vida .

Cromatografía

Por último, This compound encuentra aplicación en la cromatografía como solvente o como componente de la fase móvil. Sus propiedades pueden ayudar en la separación de mezclas complejas, convirtiéndolo en una herramienta valiosa en la purificación de sustancias químicas .

Safety and Hazards

3,4,5-Trifluoroanisole is associated with some safety hazards. It has been assigned the signal word “Warning” and hazard statement H226, which indicates that it is flammable . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P210 (keep away from heat/sparks/open flames/hot surfaces - No smoking) .

Direcciones Futuras

A series of phenylpyridine moiety-containing α-trifluoroanisole derivatives were designed, synthesized, and identified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). These compounds were found to exhibit herbicidal activity against both broadleaf and grass weeds . This suggests that 3,4,5-Trifluoroanisole and its derivatives could have potential applications in the development of new herbicides .

Mecanismo De Acción

Target of Action

The primary target of 3,4,5-Trifluoroanisole is the protoporphyrinogen oxidase (PPO) enzyme, specifically the Nicotiana tabacum PPO (NtPPO) enzyme . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

3,4,5-Trifluoroanisole interacts with the NtPPO enzyme, inhibiting its activity . The introduction of 3-chloro-5-trifluoromethylpyridine and the trifluoromethoxy group in the compound is beneficial for the formation of stable interactions between the compound and NtPPO .

Biochemical Pathways

The inhibition of the NtPPO enzyme disrupts the biosynthesis of chlorophyll and heme, affecting the photosynthesis process and the production of energy in plants . This leads to the death of the plant, making 3,4,5-Trifluoroanisole an effective herbicide .

Pharmacokinetics

The compound’s effectiveness as a herbicide suggests that it has good bioavailability in plants .

Result of Action

The result of 3,4,5-Trifluoroanisole’s action is the inhibition of plant growth. It exhibits more than 80% inhibitory activity against several plant species, including Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrate, Digitaria sanguinalis, and Setaria viridis .

Action Environment

The action of 3,4,5-Trifluoroanisole is influenced by the environment in which it is applied. For instance, in a greenhouse setting, the compound exhibited excellent herbicidal activity against Abutilon theophrasti and Amaranthus retroflexus . .

Propiedades

IUPAC Name |

1,2,3-trifluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGMXLCSROHOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380304 | |

| Record name | 3,4,5-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203245-17-4 | |

| Record name | 1,2,3-Trifluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203245-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203245-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.